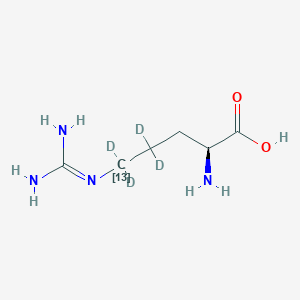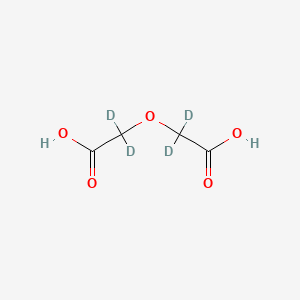
L-Proline-13C5,15N,d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Proline-13C5,15N,d7 is a labeled form of L-Proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is isotopically labeled with carbon-13 (13C), nitrogen-15 (15N), and deuterium (d7), making it valuable for various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline-13C5,15N,d7 involves the incorporation of stable isotopes into the L-Proline molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the formation of the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound requires advanced techniques to achieve high isotopic purity and yield. The process involves large-scale synthesis using labeled precursors and stringent purification methods to isolate the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline-13C5,15N,d7 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxyproline.
Reduction: Formation of proline derivatives.
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include hydroxyproline, proline derivatives, and substituted proline compounds. These products are often used in further research and applications .
Wissenschaftliche Forschungsanwendungen
L-Proline-13C5,15N,d7 has a wide range of scientific research applications, including:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of labeled compounds for various industrial processes .
Wirkmechanismus
The mechanism of action of L-Proline-13C5,15N,d7 involves its incorporation into proteins and peptides, where it can be used to study protein folding, dynamics, and interactions. The isotopic labels allow for precise tracking and analysis using NMR spectroscopy, providing insights into molecular targets and pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
L-Proline-13C5,15N,d7 is unique due to its multiple isotopic labels, which provide enhanced sensitivity and resolution in NMR studies compared to other labeled compounds. Similar compounds include:
L-Proline-13C5: Labeled with carbon-13 only.
L-Proline-15N: Labeled with nitrogen-15 only.
L-Proline-d7: Labeled with deuterium only .
These compounds are used in similar applications but may not offer the same level of detail and precision as this compound.
Eigenschaften
Molekularformel |
C5H9NO2 |
|---|---|
Molekulargewicht |
128.130 g/mol |
IUPAC-Name |
(2S)-2,3,3,4,4,5,5-heptadeuterio(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1 |
InChI-Schlüssel |
ONIBWKKTOPOVIA-OXZJVQSUSA-N |
Isomerische SMILES |
[2H][13C@]1([13C]([13C]([13C]([15NH]1)([2H])[2H])([2H])[2H])([2H])[2H])[13C](=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
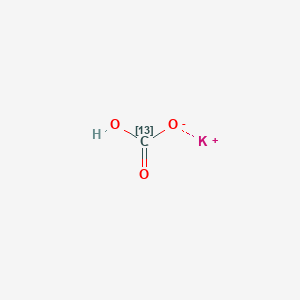
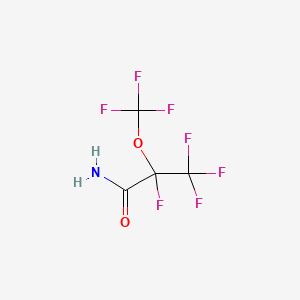
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
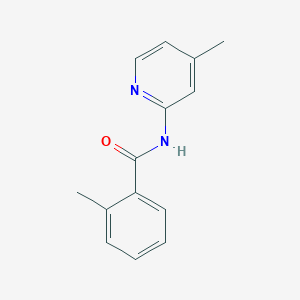
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
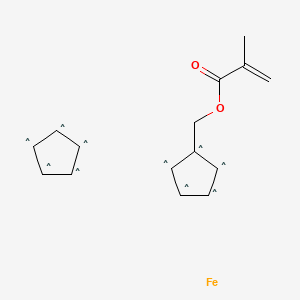
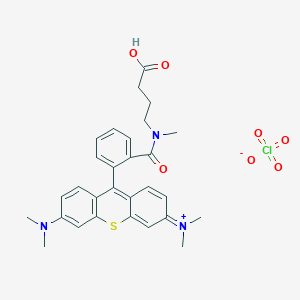
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)
